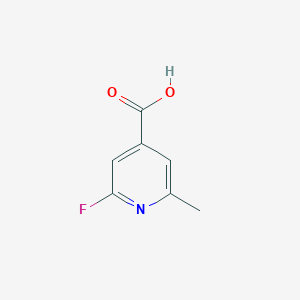

2-Fluoro-6-methylisonicotinic acid

Description

2-Fluoro-6-methylisonicotinic acid is a substituted pyridinecarboxylic acid derivative with a fluorine atom at position 2 and a methyl group at position 6 of the isonicotinic acid backbone. Substituted isonicotinic acids are often explored for their bioactivity, particularly as enzyme inhibitors or intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

2-fluoro-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGMXPAJVPBGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261754 | |

| Record name | 2-Fluoro-6-methyl-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-00-9 | |

| Record name | 2-Fluoro-6-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methyl-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylisonicotinic acid typically involves the fluorination of 6-methylisonicotinic acid. One common method is the nucleophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom at the 2-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methylisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 2-fluoro-6-methylisonicotinamide.

Reduction: Reduction reactions can lead to the formation of 2-fluoro-6-methylpyridine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed.

Major Products Formed:

Oxidation: 2-Fluoro-6-methylisonicotinamide

Reduction: 2-Fluoro-6-methylpyridine

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-6-methylisonicotinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorine atom can significantly alter the pharmacokinetic properties of drugs, enhancing their efficacy and reducing side effects.

- Antitubercular Agents : Research indicates that derivatives of isonicotinic acid, including 2-fluoro analogs, exhibit potent activity against Mycobacterium tuberculosis. For instance, studies have shown that certain derivatives maintain high inhibitory activity with minimal toxicity to human cells .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-Fluoroisonicotinic acid | 0.08 | Potent |

| 2-Fluoro-6-methylisonicotinic acid | TBD | TBD |

Biological Research

Fluorinated compounds often demonstrate unique biological activities. The introduction of fluorine can improve binding affinity to biological targets, making 2-Fluoro-6-methylisonicotinic acid a candidate for further exploration in drug design.

- Enzyme Inhibition : Studies have indicated that derivatives can act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies .

Material Science

In addition to its pharmaceutical applications, 2-Fluoro-6-methylisonicotinic acid can be utilized in the development of advanced materials. Its unique chemical properties allow it to be incorporated into polymers and other materials to enhance performance characteristics such as thermal stability and chemical resistance.

Case Study 1: Antitubercular Activity

A systematic evaluation of isonicotinic acid derivatives revealed that modifications at the 2 and 6 positions could significantly enhance antitubercular activity while maintaining low toxicity profiles. In vitro studies demonstrated that 2-fluoro derivatives exhibited better efficacy compared to their non-fluorinated counterparts .

Case Study 2: Enzyme Modulation

Research on enzyme inhibitors has shown that compounds derived from 2-Fluoro-6-methylisonicotinic acid can modulate the activity of key metabolic enzymes. These findings suggest potential applications in metabolic disorders and cancer therapy .

Mechanism of Action

The mechanism by which 2-Fluoro-6-methylisonicotinic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Key Observations:

Substituent Electronic Effects: Fluorine’s electronegativity at position 2 increases the acidity of the carboxylic acid group compared to hydroxyl or methoxy substituents .

Positional Isomerism :

- 6-Fluoro-4-methylnicotinic acid demonstrates how shifting the fluorine to position 6 and methyl to position 4 alters steric and electronic profiles, possibly affecting binding interactions in biological systems .

Functional Group Impact :

- Replacing fluorine with chlorine (e.g., 2-Chloro-6-methoxypyridine-4-carboxylic acid) increases atomic radius and polarizability, which may influence reactivity in cross-coupling reactions .

Boronic Acid Derivatives and Non-Carboxylic Acid Analogs

While boronic acids (e.g., 2-Fluoro-6-methoxyphenylboronic acid, CAS 78495-63-3) share structural motifs with the target compound, their functional group differences (boronic acid vs. carboxylic acid) render them unsuitable for direct pharmacological comparison. However, these analogs highlight the versatility of fluoro-methyl substitution in diverse chemical applications .

Ester Derivatives and Prodrug Potential

Ethyl 2-chloro-6-methoxyisonicotinate (CAS 106719-08-8) and related esters demonstrate how esterification of the carboxylic acid group improves lipophilicity, a critical factor in prodrug design. The target compound’s free carboxylic acid group may limit membrane permeability compared to these derivatives .

Biological Activity

2-Fluoro-6-methylisonicotinic acid (2F-6MIA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's biological activity, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

2-Fluoro-6-methylisonicotinic acid is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the isonicotinic acid structure. This modification can influence its pharmacokinetic properties and biological interactions.

KIF18A Inhibition

Recent research indicates that 2F-6MIA acts as an inhibitor of KIF18A, a kinesin motor protein involved in mitotic spindle dynamics. KIF18A is overexpressed in various cancers, making it a viable target for therapeutic intervention. The inhibition of KIF18A can lead to mitotic arrest in cancer cells, promoting apoptosis and potentially enhancing the efficacy of existing cancer treatments .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of isonicotinic acids, including 2F-6MIA, exhibit significant antimicrobial activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth under specific conditions, suggesting their potential as novel antibacterial agents .

Cancer Treatment

A study focused on the development of KIF18A inhibitors highlighted 2F-6MIA's role in modulating cell proliferation in cancer cell lines. The compound was shown to induce cell cycle arrest and promote cell death mechanisms through apoptosis and mitotic catastrophe. This positions 2F-6MIA as a promising candidate for further development in cancer therapeutics .

Antimicrobial Efficacy

Another research effort evaluated various isonicotinic acid derivatives for their ability to combat drug-resistant strains of M. tuberculosis. The findings revealed that 2F-6MIA exhibited potent activity with MIC values comparable to established treatments, indicating its potential utility in addressing the growing issue of antibiotic resistance .

Comparative Biological Activity Table

The following table summarizes key biological activities and findings related to 2-Fluoro-6-methylisonicotinic acid:

Q & A

Q. What computational methods are suitable for predicting the environmental persistence and toxicity of 2-Fluoro-6-methylisonicotinic acid?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) to estimate biodegradation half-life and bioaccumulation potential. Molecular dynamics simulations can predict interactions with biological macromolecules (e.g., serum albumin). Validate predictions using experimental data from terrestrial toxicity assays (e.g., Daphnia magna LC50) and cross-reference with emerging contaminant databases .

Methodological Frameworks

Q. How can systematic reviews and meta-analyses be structured to synthesize fragmented data on fluorinated isonicotinic acid derivatives?

- Methodological Answer : Follow PRISMA guidelines for literature screening, prioritizing databases like PubMed, Scopus, and Web of Science. Define inclusion criteria (e.g., studies reporting LC-MS/MS validation) and exclude non-peer-reviewed sources. Use tools like Covidence for risk-of-bias assessment (e.g., Newcastle-Ottawa Scale for observational studies). For meta-regression, stratify data by variables like fluorination position and assay type .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving 2-Fluoro-6-methylisonicotinic acid?

- Methodological Answer : Fit data to sigmoidal dose-response curves (four-parameter logistic model) using software like GraphPad Prism. Calculate EC50/IC50 values with 95% confidence intervals. For non-linear kinetics, apply mixed-effects models or Bayesian hierarchical frameworks. Report effect sizes (Cohen’s d) and adjust for multiple comparisons using false discovery rate (FDR) correction .

Data Reporting and Validation

Q. How should researchers address reproducibility challenges in synthesizing 2-Fluoro-6-methylisonicotinic acid across laboratories?

- Methodological Answer : Publish detailed protocols with step-by-step reaction conditions (e.g., molar ratios, catalyst loading) and raw spectral data (NMR, MS) in open-access repositories. Use collaborative platforms like Zenodo to share crystallographic data (CCDC numbers) and chromatograms. Cross-validate results via inter-laboratory studies using blinded samples .

Q. What are the best practices for ensuring data integrity in fluorinated compound research, particularly with regulatory implications?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. For regulatory submissions, align with FDA guidelines for impurity profiling (e.g., ICH Q3A/B) and document all analytical procedures in electronic lab notebooks (ELNs) with audit trails. Use certified reference materials (CRMs) for calibration and participate in proficiency testing programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.